
(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, also known as BBU, is a novel urea derivative that has attracted significant attention in recent years due to its potential applications in scientific research. BBU is a synthetic compound that has been developed as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in many cellular processes.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Compounds related to (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have been explored for their potential in treating bacterial and fungal infections. Singh and Pandey (2006) synthesized derivatives that demonstrated significant antibacterial and antifungal properties, indicating their potential as therapeutic agents in combating these infections (Singh & Pandey, 2006).
Photoelectric Conversion in Solar Cells
The efficiency of dye-sensitized solar cells can be enhanced using derivatives of the compound . Wu et al. (2009) demonstrated that carboxylated cyanine dyes related to this compound significantly improved the photoelectric conversion efficiency of these solar cells (Wu et al., 2009).
Antitumor Activity
Compounds structurally similar to (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have shown promising results in antitumor studies. Easmon et al. (2006) synthesized derivatives that inhibited cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents (Easmon et al., 2006).
Cardiovascular Research
In cardiovascular research, related compounds have been evaluated for their effects on heart rate and blood pressure. Follath et al. (1976) studied a derivative in dogs and humans, observing significant increases in cardiac output and potential application in treating heart conditions (Follath et al., 1976).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with benzyl isocyanate, followed by reduction of the resulting imine with sodium borohydride and subsequent reaction with N,N'-diisopropylcarbodiimide and N,N-dimethylformamide to form the final product.", "Starting Materials": [ "3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "benzyl isocyanate", "sodium borohydride", "N,N'-diisopropylcarbodiimide", "N,N-dimethylformamide" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with benzyl isocyanate in the presence of a suitable solvent and a catalyst to form the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in the presence of a suitable solvent to form the corresponding amine.", "Step 3: Reaction of the amine with N,N'-diisopropylcarbodiimide and N,N-dimethylformamide in the presence of a suitable solvent to form the final product, (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
941941-15-7 |
Nom du produit |
(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Formule moléculaire |
C20H22N4O2 |
Poids moléculaire |
350.422 |
Nom IUPAC |
1-benzyl-3-(3-butyl-2-oxoquinazolin-4-yl)urea |
InChI |
InChI=1S/C20H22N4O2/c1-2-3-13-24-18(16-11-7-8-12-17(16)22-20(24)26)23-19(25)21-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H2,21,23,25) |
Clé InChI |
WWMXSUJXZYYJBE-PTGBLXJZSA-N |
SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NCC3=CC=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2718533.png)
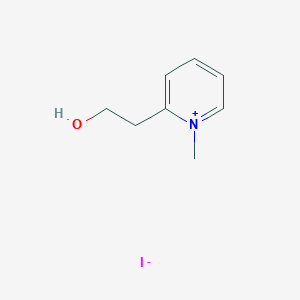
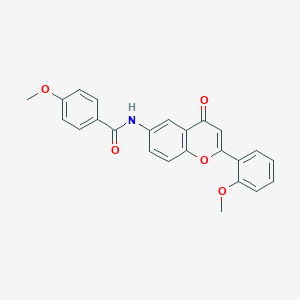
![3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one](/img/structure/B2718538.png)
![benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2718540.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-ethyl-6-fluoropyridine-3-carboxamide](/img/structure/B2718541.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2718542.png)

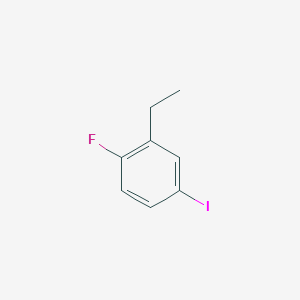
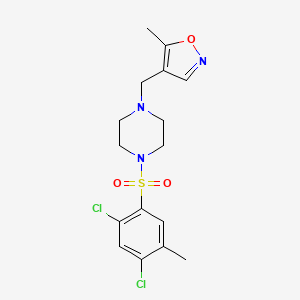
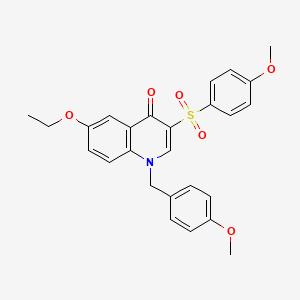

![3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2718550.png)